Cas no 442905-33-1 ((R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine)

(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine structure
442905-33-1 structure
商品名:(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
CAS番号:442905-33-1
MF:C46H50N2O4P2
メガワット:756.8478
MDL:MFCD04974235
CID:92864
PubChem ID:24885316

(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine 化学的及び物理的性質

名前と識別子

    • (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
    • (R)-(+)-2,2′,6,6′-Tetramethoxy-4,4′-bis(di(3,5-xylyl)phosphino)-3,3′-bipyridine
    • (R)-Xylyl-P-Phos
    • (R)-Xyl-P-Phos
    • Xyl-p-phos, (S)-
    • UNII-1A4EO1493Y
    • P-PHOS Ligands, (S)-xyl-p-phos-
    • 4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
    • SY061915
    • 866394-05-0
    • 1A4EO1493Y
    • SCHEMBL166831
    • (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, 97%
    • 3,3'-Bipyridine, 4,4'-bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-, (3R)-
    • P-PHOS Ligands, (R)-xyl-p-phos-
    • (R)-(+)-2,2,6,6-Tetramethoxy-4,4-bis(di(3,5-xylyl)phosphino)-3,3-bipyridine
    • 442905-33-1
    • 3,3'-Bipyridine,4,4'-bis[bis(3,5-dimethylphenyl)phosphino]-2,2',6,6'-tetramethoxy-,(3S)-
    • xyl-P-phos
    • (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis[di(3,5-xylyl)phosphino]-3,3'-bipyridine
    • Xyl-p-phos, (R)-
    • 3,3'-Bipyridine, 4,4'-bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-, (3S)-
    • (S)-4,4 inverted exclamation mark -Bis[bis(3,5-dimethylphenyl)phosphino]-2,2 inverted exclamation mark ,6,6 inverted exclamation mark -tetramethoxy-3,3 inverted exclamation mark -bipyridine
    • (S)-(-)-2,2,6,6-Tetramethoxy-4,4-bis(di(3,5-xylyl)phosphino)-3,3-bipyridine
    • (S)-Xyl-p-phos [MI]
    • (R)-4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
    • MFCD04974235
    • N2PCW56063
    • UNII-N2PCW56063
    • (S)-Xyl-P-Phos
    • 3,3'-Bipyridine,4,4'-bis[bis(3,5-dimethylphenyl)phosphino]-2,2',6,6'-tetramethoxy-,(3R)-
    • (S)-4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
    • [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane
    • JRTHAKOHBMETRC-UHFFFAOYSA-N
    • AKOS027320472
    • 443347-10-2
    • (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis[di(3,5-xylyl)phosphino]-3,3'-bipyridine, 97%
    • (R)-Xyl-p-phos [MI]
    • 4,4'-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHANYL]-2,2',6,6'-TETRAMETHOXY-3,3'-BIPYRIDINE
    • (R)-4,4 inverted exclamation mark -Bis[bis(3,5-dimethylphenyl)phosphino]-2,2 inverted exclamation mark ,6,6 inverted exclamation mark -tetramethoxy-3,3 inverted exclamation mark -bipyridine
    • SY068534
    • MDL: MFCD04974235
    • インチ: InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3
    • InChIKey: JRTHAKOHBMETRC-UHFFFAOYSA-N
    • ほほえんだ: COC1=NC(OC)=C(C2=C(OC)N=C(OC)C=C2P(C2C=C(C)C=C(C)C=2)C2C=C(C)C=C(C)C=2)C(P(C2C=C(C)C=C(C)C=2)C2C=C(C)C=C(C)C=2)=C1

計算された属性

  • せいみつぶんしりょう: 756.32500
  • どういたいしつりょう: 756.32458208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 54
  • 回転可能化学結合数: 11
  • 複雑さ: 972
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 10.9
  • トポロジー分子極性表面積: 62.7Ų

じっけんとくせい

  • 色と性状: 無味白色粉末
  • ゆうかいてん: 190-194 °C
  • ふってん: 791.1°C at 760 mmHg
  • フラッシュポイント: 432.2°C
  • ようかいど: Insuluble (2.6E-8 g/L) (25 ºC),
  • すいようせい: Sparingly soluble in water.
  • PSA: 89.88000
  • LogP: 8.16160
  • ようかいせい: 水や有機溶媒に不溶
  • 光学活性: [α]20/D +125°, c = 1 in chloroform

(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26
  • 危険物標識: Xi

(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB152449-100 mg
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis[di(3,5-xylyl)phosphino]-3,3'-bipyridine, 95% CTH-(R)-Xylyl-P-PHOS; .
442905-33-1 95%
100 mg
€93.30 2023-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022524-100mg
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
442905-33-1 97%
100mg
¥877 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-5210-100mg
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
442905-33-1 min.97%CTH-(R)-Xylyl-P-PHOS
100mg
912CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-5210-100mg
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
442905-33-1 min.97%CTH-(R)-Xylyl-P-PHOS
100mg
912.0CNY 2021-07-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-5210-500mg
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
442905-33-1 min.97%CTH-(R)-Xylyl-P-PHOS
500mg
3648.0CNY 2021-07-08
abcr
AB152449-500mg
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis[di(3,5-xylyl)phosphino]-3,3'-bipyridine, 95% CTH-(R)-Xylyl-P-PHOS; .
442905-33-1 95%
500mg
€351.00 2025-02-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R820099-100mg
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
442905-33-1 97%
100mg
1,789.20 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
676004-500MG
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
442905-33-1 97%
500MG
¥3057.52 2022-02-24
1PlusChem
1P003CLS-250mg
(R)-4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
442905-33-1 98%
250mg
$186.00 2024-05-02
A2B Chem LLC
AB55504-250mg
(R)-4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
442905-33-1 98%
250mg
$170.00 2024-04-20

(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine 合成方法

(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridineに関する追加情報

Comprehensive Overview of (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine (CAS No. 442905-33-1)

The compound (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, identified by its CAS No. 442905-33-1, is a highly specialized chiral ligand widely utilized in asymmetric catalysis and pharmaceutical research. Its unique structural features, including the tetramethoxy and bis(di(3,5-xylyl)phosphino groups, make it a valuable tool for enantioselective transformations. Researchers and industries are increasingly exploring its applications in cross-coupling reactions, hydrogenation, and C-H activation, aligning with the growing demand for sustainable and efficient synthetic methodologies.

In recent years, the focus on green chemistry and catalyst design has driven significant interest in ligands like (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine. Its ability to facilitate high enantioselectivity and yield in reactions such as asymmetric hydrogenation has made it a subject of numerous academic and industrial studies. The compound's chiral backbone and electron-rich phosphine moieties contribute to its exceptional performance, addressing key challenges in drug discovery and fine chemical synthesis.

The synthesis and application of CAS No. 442905-33-1 are often discussed in the context of transition-metal catalysis, a field that has seen exponential growth due to its relevance in API manufacturing and material science. Users frequently search for terms like "chiral ligands for asymmetric synthesis" or "efficient phosphine ligands", highlighting the need for detailed information on compounds like this. Its compatibility with palladium, rhodium, and iridium catalysts further expands its utility, making it a versatile choice for researchers.

Another area of interest is the compound's role in photocatalysis and energy transfer processes, which are critical for developing solar-driven chemical reactions. The tetramethoxy groups enhance its solubility and stability under various conditions, while the di(3,5-xylyl)phosphino units provide steric and electronic tuning. These properties are particularly valuable in OLED materials and organic electronics, where precision and performance are paramount.

From a commercial perspective, (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine is often compared to other P-chiral ligands due to its cost-effectiveness and scalability. Questions like "how to optimize chiral ligand synthesis" or "best ligands for enantioselective catalysis" are common among chemists seeking to improve their workflows. The compound's CAS No. 442905-33-1 serves as a key identifier in procurement and regulatory documentation, ensuring traceability and quality control.

In conclusion, (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine represents a cutting-edge solution for modern synthetic challenges. Its combination of structural robustness, catalytic efficiency, and broad applicability positions it as a cornerstone in both academic and industrial settings. As the demand for sustainable chemistry and high-performance materials grows, this compound will undoubtedly remain at the forefront of innovation.

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(CAS:442905-33-1)(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
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